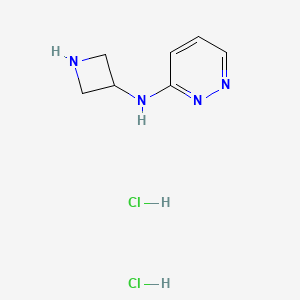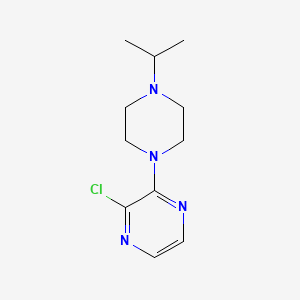
2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine
Descripción general
Descripción
2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine is a chemical compound with the molecular formula C11H17ClN4 . It has a molecular weight of 240.73 g/mol .
Synthesis Analysis
While specific synthesis methods for 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine were not found, there are related studies that could provide insights. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine consists of a pyrazine ring substituted with a chlorine atom and an isopropylpiperazine group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine include a molecular weight of 240.73 g/mol . Further details about its physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine: derivatives have been studied for their potential as antimicrobial agents. The pyrrolopyrazine scaffold, which is part of this compound’s structure, has shown effectiveness against a variety of microbial strains. This compound could be used in the development of new antimicrobial drugs that are more effective against resistant strains .
Anti-inflammatory and Analgesic Applications
The compound’s structural features suggest potential anti-inflammatory and analgesic properties. Research indicates that pyrrolopyrazine derivatives can modulate inflammatory pathways, offering a promising avenue for the development of new anti-inflammatory and pain-relief medications .
Antitumor and Anticancer Properties
Studies have highlighted the antitumor and anticancer activities of pyrrolopyrazine derivatives2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine could be pivotal in synthesizing novel compounds that inhibit cancer cell growth and proliferation, potentially leading to new cancer therapies .
Kinase Inhibition
Kinase inhibitors are crucial in the treatment of various diseases, including cancer. The pyrrolopyrazine core of the compound has been associated with kinase inhibitory activity, making it a valuable candidate for the development of new kinase inhibitors .
Antiviral Applications
The compound’s derivatives have shown promise in antiviral research. Their ability to interfere with viral replication makes them potential candidates for the creation of new antiviral drugs, especially in the face of emerging viral diseases .
Drug Discovery and Medicinal Chemistry
As a versatile scaffold, 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine is an attractive target in drug discovery. Its structural diversity allows for the synthesis of a wide range of biologically active compounds, making it a significant molecule in medicinal chemistry research .
Neuroprotective Effects
Research into neurodegenerative diseases has identified the potential neuroprotective effects of pyrrolopyrazine derivatives. This compound could contribute to the development of treatments that protect nerve cells from damage or degeneration .
Cardiovascular Therapeutics
Compounds with a pyrrolopyrazine structure have been associated with cardiovascular benefits. They may play a role in developing new treatments for heart diseases by acting on various cardiovascular targets .
Direcciones Futuras
While specific future directions for 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine were not found, related compounds have shown promise in various therapeutic disciplines, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, anti-inflammatory, and analgesic activities . This suggests potential avenues for future research and development.
Propiedades
IUPAC Name |
2-chloro-3-(4-propan-2-ylpiperazin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-9(2)15-5-7-16(8-6-15)11-10(12)13-3-4-14-11/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUJRJTYXGBMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491317.png)

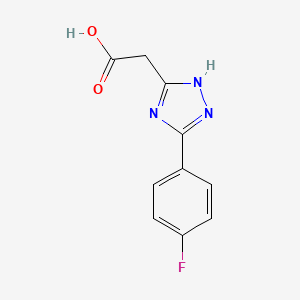
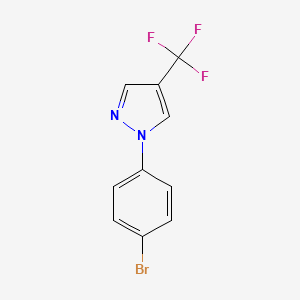
![4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1491322.png)





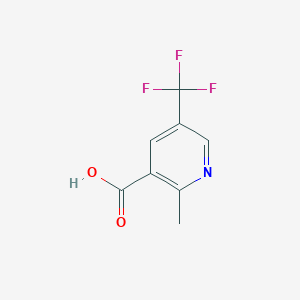
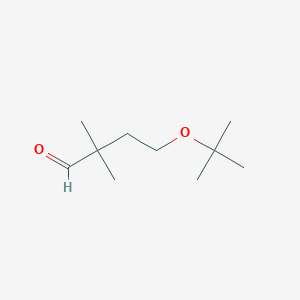
![1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1491335.png)
